molecular formula C9H14O B14466243 2-(Cyclohexylmethylidene)oxirane CAS No. 66202-68-4

2-(Cyclohexylmethylidene)oxirane

Cat. No.: B14466243
CAS No.: 66202-68-4
M. Wt: 138.21 g/mol
InChI Key: BPBYNWADOKWOFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethylidene)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclohexylmethylidene with a peracid, such as meta-chloroperoxybenzoic acid (MCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring through the transfer of an oxygen atom from the peracid to the alkene.

Industrial Production Methods

On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and can be carried out under controlled conditions to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethylidene)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols or other functionalized compounds.

    Substitution Reactions: Nucleophiles can attack the less substituted carbon of the oxirane ring, resulting in the formation of substituted products.

    Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler ones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexylmethylidene)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethylidene)oxirane involves the electrophilic nature of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylmethylidene)oxirane is unique due to the presence of the cyclohexylmethylidene group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

66202-68-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(cyclohexylmethylidene)oxirane

InChI

InChI=1S/C9H14O/c1-2-4-8(5-3-1)6-9-7-10-9/h6,8H,1-5,7H2

InChI Key

BPBYNWADOKWOFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C2CO2

Origin of Product

United States

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